Home > Products > Screening Compounds P136121 > 5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE -

5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Catalog Number: EVT-5959810
CAS Number:
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Dmtp can be synthesized by the cyclization of 5-amino-3-mercapto-1,2,4-triazole with acetylacetone. [] The reaction is typically carried out at elevated temperatures (around 120°C) for several hours. Optimal conditions involve a molar ratio of 1:1.1 (5-amino-3-mercapto-1,2,4-triazole to acetylacetone) which can yield up to 80% of dmtp. []

Mechanism of Action

The mechanism of action of dmtp and its metal complexes varies depending on the specific application. For example, some platinum(II) complexes of dmtp have shown promising anticancer activity by potentially interacting with DNA, similar to cisplatin. [, , ] This interaction can disrupt DNA replication and lead to cell death. In other cases, the biological activity may be attributed to the metal ion itself or to a synergistic effect between the metal ion and the dmtp ligand. [, ]

Physical and Chemical Properties Analysis

Dmtp is a solid at room temperature and typically appears as a white powder. [] It is sparingly soluble in water but readily dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO). [] The compound exhibits characteristic peaks in its infrared (IR) spectrum, allowing for the identification of its functional groups. [, , ] Additionally, its 1H and 13C NMR spectra provide valuable information about its structure and conformation. [, ]

Applications
  • Anticancer agents: Platinum(II) complexes of dmtp have emerged as potential alternatives to cisplatin, a widely used anticancer drug. [, , , ] These complexes have shown promising activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer. [, ]
  • Antimicrobial agents: Dmtp metal complexes have exhibited significant antimicrobial activity against various bacterial and fungal strains. [, , ] This property makes them potential candidates for developing new antimicrobial drugs to combat infections.
  • Herbicides: Certain derivatives of dmtp, specifically α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides and α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl)acetamides, have displayed promising herbicidal activity against specific plant species. [] This finding suggests potential applications in agricultural pest control.
  • Metal-organic frameworks (MOFs): Dinuclear silver(I) complexes incorporating dmtp have been explored for their potential in constructing metal-ligand networks. [] These networks could find applications in various fields like gas storage, catalysis, and sensing.
Future Directions
  • Drug delivery systems: Developing suitable drug delivery systems, such as nanoparticles or liposomes, for dmtp metal complexes could enhance their bioavailability and therapeutic efficacy. []

5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp)

Compound Description: dmtp is a heterocyclic compound frequently employed as a ligand in coordination chemistry. Studies have explored its complexes with various transition metals, investigating their potential as antitumor and antimicrobial agents. [, , , , , , , , , , , , , , , , , ]

Relevance: This compound represents the core structure of the target compound, 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. The target compound is essentially a dmtp derivative with a 3-pyridinyl substituent at the 2-position. Numerous studies utilize dmtp complexes as a basis to understand the properties and potential applications of triazolopyrimidine derivatives, making it a crucial related compound. [, , , , , , , , , , , , , , , , , ]

(Hdmtp)[trans-RuCl4(dmso-S)(dmtp)] (1)

Compound Description: This Ruthenium(III) complex, incorporating dmtp as a ligand, belongs to the NAMI-A-type compounds investigated for their antimetastatic properties. It demonstrates inhibition of matrigel invasion and MMP-9 activity, with significant suppression of metastasis growth in mice models. []

Relevance: This compound highlights the use of the core structure found in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine (the dmtp moiety) to create metal complexes with potential therapeutic benefits, particularly in the realm of cancer treatment. The study on this compound underscores the potential of triazolopyrimidine derivatives in medicinal chemistry. []

[mer-RuCl3(H2O)(dmso-S)(dmtp)]·H2O (3)

Compound Description: This compound represents the first hydrolysis product of (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)]. The study of its formation and structure provides insights into the in vivo behavior of NAMI-A-type compounds. []

Relevance: Similar to the previous compound, this hydrolysis product emphasizes the relevance of the dmtp core structure, present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in the context of metal complexes and their pharmaceutical potential. Understanding the hydrolysis process of such complexes is crucial for their development as effective drug candidates. []

cis-[PtCl(2)(NH(3))(dmtp)] (1)

Compound Description: This platinum(II) complex incorporates dmtp as a ligand and is investigated for its cytotoxic activity against cancer cell lines (T47D breast cancer and HCV29T bladder cancer). []

Relevance: This platinum(II) complex demonstrates the potential of incorporating the dmtp core structure, also found in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, into metal-based anticancer agents. The study highlights the versatility of triazolopyrimidine derivatives as ligands in coordination chemistry for medicinal applications. []

cis-[PtCl(2)(dmtp)(2)] (2)

Compound Description: This platinum(II) complex, featuring two dmtp ligands, is also studied for its cytotoxic activity against T47D breast cancer and HCV29T bladder cancer cell lines. []

Relevance: Similar to the previous compound, this complex reinforces the use of the dmtp core, shared with 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in designing platinum-based anticancer drugs. The varying number of dmtp ligands in these complexes allows for the investigation of structure-activity relationships and optimization of the anticancer potential. []

Compound Description: This compound features a dinuclear platinum(II) core bridged by two dmtp ligands. It represents a unique coordination mode for triazolopyrimidines, where dmtp acts as both a bridging and a monodentate ligand. []

Relevance: This dinuclear complex emphasizes the diverse coordination chemistry of the dmtp scaffold, which forms the basis of 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. This study highlights the versatility of triazolopyrimidines in creating diverse metal complexes, potentially leading to unique properties and applications. []

[Ag(dmtp)(NO3)]2

Compound Description: This silver(I) dimer showcases the dmtp ligand bridging two silver atoms. The research focuses on the Ag-Ag bonding interaction, which is supported by both experimental and theoretical analyses. []

Relevance: This compound illustrates the ability of the dmtp core, present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, to bridge metal centers and facilitate metal-metal interactions. Such interactions can significantly influence the properties and reactivity of metal complexes, opening up new avenues for exploration in material science and catalysis. []

[Co(dmtp)2(OH2)4][CoCl4] (1)

Compound Description: This cobalt(II) complex incorporates two dmtp ligands and exhibits a distinct supramolecular architecture driven by hydrogen bonding and π-π interactions. It has been studied for its potential antimicrobial activity and influence on tumor cell viability. []

Relevance: This complex demonstrates the potential of utilizing the dmtp core, found in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in the design of cobalt-based complexes with potential biological applications. The study highlights the importance of non-covalent interactions in shaping the structure and properties of metal complexes, which can impact their biological activity. []

[Co(dmtp)2Cl2] (2)

Compound Description: This cobalt(II) complex also contains two dmtp ligands and exhibits a different crystal structure compared to the previous cobalt(II) complex, highlighting the influence of counterions on the solid-state packing of metal complexes. It has been evaluated for its antimicrobial activity and effect on tumor cells. []

Relevance: This complex, along with the previous cobalt(II) complex, underscores the structural diversity achievable with the dmtp core, also present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, when varying the metal coordination environment. This study emphasizes the need for comprehensive structural characterization to understand the properties and potential applications of metal complexes. []

[Co(dmtp)2(OH2)4]Cl2·2H2O (3)

Compound Description: This cobalt(II) complex, incorporating two dmtp ligands and four water molecules, has been studied for its antimicrobial activity and influence on tumor cells, similar to the previous two cobalt(II) complexes. []

Relevance: This complex, alongside the other cobalt(II) complexes mentioned, highlights the structural diversity and potential biological applications of dmtp-containing metal complexes. The presence of different ligands in the coordination sphere of cobalt(II) allows for the fine-tuning of the complex's properties and biological activity. []

Compound Description: This nickel(II) complex features two dmtp ligands coordinated to the nickel center in a trans orientation. The complex forms a network of hydrogen bonds with water molecules in the crystal lattice. []

Relevance: This complex showcases the ability of the dmtp core, present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, to coordinate to nickel(II) and participate in hydrogen bonding networks. Understanding these interactions is crucial for comprehending the properties and potential applications of dmtp-containing metal complexes. []

Compound Description: This nickel(II) complex contains four dmtp ligands coordinated to the nickel center. Additionally, two dmtp molecules are present as lattice adducts, highlighting the potential for π-π stacking interactions involving the triazolopyrimidine ring system. []

Relevance: This complex, with its unique lattice structure, demonstrates the potential for dmtp, and by extension 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, to engage in various non-covalent interactions. Such interactions can influence the solid-state packing and properties of materials, offering potential applications in crystal engineering and material design. []

Compound Description: This copper(II) complex stands out due to its coordination with three dmtp ligands, a unique feature among the listed compounds. This complex provides insights into the coordination behavior of dmtp with copper(II). []

Relevance: This compound demonstrates that the dmtp core, found in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, can accommodate a coordination number of three with copper(II), expanding the coordination chemistry repertoire of this ligand. This finding can guide the design of new dmtp-containing metal complexes with tailored properties. []

[Zn(NCO)2(C7H8N4)2]

Compound Description: This zinc(II) complex features two dmtp ligands coordinated to the zinc center, along with two cyanate anions. The complex forms supramolecular dimers in the solid state due to π-π stacking interactions between the pyrimidine rings of neighboring molecules. []

Relevance: This complex showcases the ability of the dmtp core, also present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, to engage in π-π stacking interactions, influencing the solid-state packing of dmtp-containing compounds. Understanding these intermolecular interactions is valuable for crystal engineering and material science applications. []

[PdBr2(C7H8N4)2]·CH3OH

Compound Description: This palladium(II) complex contains two dmtp ligands coordinated to the palladium center in a trans orientation. The complex crystallizes with a methanol molecule in the lattice. []

Relevance: Similar to other metal complexes listed, this palladium(II) complex showcases the diverse coordination chemistry of dmtp, a key structural feature of 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. The study of these complexes contributes to a broader understanding of the coordination behavior of triazolopyrimidine derivatives with various transition metals. []

2-(2-Methoxycarboxyl)phenyloxy-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Compound Description: This compound represents a dmtp derivative with a substituted phenoxy group at the 2-position. The study highlights the planarity of the triazolopyrimidine moiety and suggests its potential importance as an active site in biological interactions. []

Relevance: This compound emphasizes the structural diversity achievable by modifying the 2-position of the dmtp core, similar to the 3-pyridinyl substitution in the target compound, 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. This study indicates that modifications at this position can influence the conformation and potential biological activity of triazolopyrimidine derivatives. []

5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidine (dptp)

Compound Description: dptp is another triazolopyrimidine derivative, analogous to dmtp but with phenyl substituents at the 5 and 7 positions. Like dmtp, it has been investigated as a ligand in metal complexes studied for potential anticancer activity. [, , , ]

Relevance: This compound, alongside dmtp, exemplifies the class of triazolopyrimidine ligands to which 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs. Comparing the properties and activities of complexes containing dmtp and dptp can offer insights into the structure-activity relationships within this class of compounds. [, , , ]

α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides (3)

Compound Description: This group of compounds represents a series of dmtp derivatives modified at the 2-position with a thioacetamide group. These derivatives exhibit promising herbicidal activity. []

Relevance: This series of compounds demonstrates the potential of modifying the 2-position of the dmtp core, similar to the 3-pyridinyl substitution in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, to explore diverse biological activities. The study highlights the versatility of triazolopyrimidine derivatives for developing bioactive compounds beyond the realm of anticancer and antimicrobial agents. []

α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl)acetamides (4)

Compound Description: This series of compounds represents dmtp derivatives modified at the 2-position with a sulfonylacetamide group. These compounds have also demonstrated promising herbicidal activity. []

Relevance: Similar to the previous compound series, this group emphasizes the potential of modifying the 2-position of the dmtp core, as seen in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, for achieving desired biological activities. These findings encourage further exploration of diverse substitutions at this position to expand the applications of triazolopyrimidine derivatives. []

2-mercapto-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Its synthesis and reactivity are essential for accessing a wide range of structurally diverse triazolopyrimidines. []

Relevance: As a key synthetic intermediate, this compound highlights the importance of the dmtp core, shared with 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in accessing a diverse library of triazolopyrimidine derivatives. This accessibility allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. []

5,7-dimethyl-2-(4-tolyl)-s-triazolo[1,5-a]pyrimidine (8c)

Compound Description: This dmtp derivative, featuring a 4-tolyl substituent at the 2-position, exhibits reversible ring-opening in solution, as observed through NMR spectroscopy. This finding reveals the dynamic nature of certain triazolopyrimidine derivatives. []

Relevance: This compound emphasizes the importance of investigating the dynamic behavior of triazolopyrimidine derivatives, including 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Understanding the equilibrium between different forms in solution can provide insights into their reactivity and potential biological activity. []

Compound Description: This copper(II) complex incorporates dmtp, bipyridine (bipy) and a water molecule as ligands. This complex, along with the following one, has been studied for its anti-melanoma and antibacterial activity, which is enhanced upon inclusion in β-cyclodextrin. []

Relevance: This complex, incorporating the dmtp core found in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, demonstrates the potential of mixed-ligand copper(II) complexes in medicinal chemistry. The study highlights the influence of supramolecular encapsulation on enhancing the biological activity of metal complexes. []

Compound Description: This copper(II) complex, similar to the previous one, incorporates dmtp, phenanthroline (phen) and a water molecule as ligands. It also exhibits enhanced anti-melanoma and antibacterial activity upon inclusion in β-cyclodextrin. []

Relevance: Similar to the previous complex, this compound emphasizes the potential of dmtp-containing copper(II) complexes as therapeutic agents. The study further highlights the importance of exploring supramolecular strategies, such as inclusion complexes with cyclodextrins, for improving the delivery and efficacy of metal-based drugs. []

[Pt(mal)(dmso)(dptp)] (3)

Compound Description: This platinum(II) complex contains dptp, malonate (mal) and dimethyl sulfoxide (DMSO) as ligands. It exhibits promising in vitro antiproliferative activity while being less toxic than cisplatin. []

Relevance: This complex, featuring the structurally related dptp ligand, provides a point of comparison for understanding the structure-activity relationships of triazolopyrimidine-containing platinum(II) complexes. It further supports the potential of this class of compounds, including 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in developing less toxic anticancer agents. []

[Pt(CBDC)(dmso)(dptp)] (4)

Compound Description: This platinum(II) complex contains dptp, cyclobutane-1,1-dicarboxylate (CBDC) and dimethyl sulfoxide (DMSO) as ligands. Like the previous complex, it displays promising in vitro antiproliferative activity with lower toxicity than cisplatin. []

Relevance: Similar to the previous complex, this compound, with the related dptp ligand, reinforces the potential of triazolopyrimidine-based platinum(II) complexes as anticancer drug candidates. By comparing the activity of complexes with different dicarboxylate ligands, researchers can gain insights into optimizing the efficacy and safety profiles of these compounds. []

trans-[Cu(mptp)2Cl2] (1)

Compound Description: This copper(II) complex incorporates two 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (mptp) ligands, a variation of the dmtp core, and exhibits antiproliferative activity against B16 tumor cells. []

Relevance: This complex showcases the biological activity of a triazolopyrimidine derivative similar to 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. It highlights the potential of exploring other modifications to the triazolopyrimidine core for developing new anticancer agents. []

[Zn(mptp)Cl2(DMSO)] (2)

Compound Description: This zinc(II) complex incorporates the mptp ligand, along with chloride and DMSO ligands. It also exhibits antiproliferative activity against B16 tumor cells. []

Relevance: Similar to the previous copper(II) complex, this compound highlights the potential of mptp, a triazolopyrimidine related to the target compound, as a ligand in metal complexes with biological activity. Exploring various metal centers and ligand combinations can lead to the discovery of new and potent therapeutic agents. []

[Cu2(dmtp)4Cl4]·2H2O (3)

Compound Description: This dinuclear copper(II) complex features four dmtp ligands bridging two copper centers. It exhibits the most potent antimicrobial activity among the tested copper and zinc complexes and displays significant DNA-binding and nuclease activity. []

Relevance: This complex showcases the potential of the dmtp core, present in 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, in creating dinuclear copper complexes with enhanced biological activity. This finding emphasizes the value of exploring different nuclearity in metal complexes to modulate their properties and potential applications. []

[Zn(dmtp)2Cl2] (4)

Compound Description: This zinc(II) complex incorporates two dmtp ligands and chloride ligands. It also exhibits antimicrobial activity, though less potent than the dinuclear copper complex mentioned earlier. []

Relevance: This complex, along with the previous copper(II) complex, emphasizes the importance of exploring both copper and zinc complexes of triazolopyrimidines for their potential antimicrobial applications. Comparing the activity of these complexes can provide insights into the role of the metal center in mediating biological activity. []

cis,cis,cis-[RuCl2(dbtp)2(dmso)2] (5)

Compound Description: This ruthenium(II) complex contains two 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp) ligands, along with chloride and DMSO ligands. It demonstrates significant in vitro cytotoxicity against melanoma cell lines, while showing minimal toxicity towards normal human fibroblasts and erythrocytes. []

Relevance: This complex, featuring the bulky dbtp ligand, highlights the influence of substituents on the triazolopyrimidine core for modulating biological activity. By comparing its activity to that of 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine and other related compounds, researchers can gain a deeper understanding of structure-activity relationships within this class of compounds. []

[RuCl2(dmso)3(tp)] ((1))

Compound Description: This ruthenium(II) complex includes 1,2,4-triazolo[1,5-a]pyrimidine (tp), the parent compound of the triazolopyrimidine series, along with chloride and DMSO ligands. It has been investigated for its in vitro cytotoxicity against melanoma cell lines. []

Relevance: This complex, incorporating the simplest triazolopyrimidine ligand (tp), serves as a reference point for understanding the effects of substituents on the biological activity of this class of compounds. Comparing its activity to 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine and other derivatives can reveal the impact of specific substituents on their anticancer potential. []

[RuCl2(dmso)2(detp)2] ((4))

Compound Description: This ruthenium(II) complex contains two 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine (detp) ligands, along with chloride and DMSO ligands. It has also been screened for its in vitro cytotoxicity against melanoma cell lines. []

Relevance: This complex, featuring the detp ligand, provides another point of comparison for understanding the structure-activity relationships within the series of triazolopyrimidine-containing ruthenium(II) complexes. By systematically varying the substituents on the triazolopyrimidine core, researchers can identify structural features that contribute to potent anticancer activity. []

[Pt(mal)(DMSO)(dbtp)] (1)

Compound Description: This platinum(II) complex contains dbtp, malonate (mal), and DMSO as ligands. It displays promising in vitro cytotoxicity against the lung adenocarcinoma epithelial cell line (A549) and the cisplatin-resistant human ductal breast epithelial tumor cell line (T47D) while exhibiting low toxicity towards normal cells. []

Relevance: This complex, featuring the dbtp ligand, showcases the potential of triazolopyrimidine-based platinum(II) complexes, similar to 5,7-dimethyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, as anticancer agents, particularly against cisplatin-resistant cell lines. []

[Pt(CBDC)(DMSO)(dbtp)] (3)

Compound Description: This platinum(II) complex contains dbtp, cyclobutane-1,1-dicarboxylate (CBDC), and DMSO as ligands. It exhibits significant in vitro cytotoxicity against cancer cell lines while displaying low toxicity toward normal cells. []

Relevance: Similar to the previous complex, this compound reinforces the potential of triazolopyrimidine-containing platinum(II) complexes as anticancer agents with a favorable toxicity profile. By exploring different dicarboxylate ligands, researchers can optimize the efficacy and safety of these compounds. []

Properties

Product Name

5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

IUPAC Name

5,7-dimethyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c1-8-6-9(2)17-12(14-8)15-11(16-17)10-4-3-5-13-7-10/h3-7H,1-2H3

InChI Key

XKYQNJLATIINOA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NC(=NN12)C3=CN=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CN=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.